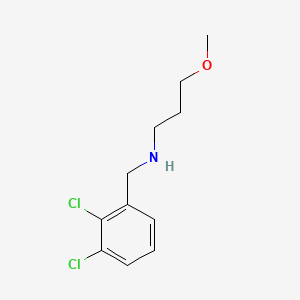

N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine

Beschreibung

N-(2,3-Dichlorobenzyl)-3-methoxypropan-1-amine is a halogenated benzylamine derivative characterized by a 2,3-dichlorophenyl group attached to a methoxy-substituted propanamine chain. The dichlorobenzyl moiety is known to influence electronic and steric effects, while the methoxy group may enhance solubility or participate in hydrogen bonding. Such compounds are often explored in medicinal chemistry and catalysis due to their tunable reactivity .

Eigenschaften

IUPAC Name |

N-[(2,3-dichlorophenyl)methyl]-3-methoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO/c1-15-7-3-6-14-8-9-4-2-5-10(12)11(9)13/h2,4-5,14H,3,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQUPSPCVKGCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with 3-methoxypropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, photochemical benzylic bromination using in situ generated bromine can be optimized for high throughput and minimal environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: DDQ in acetonitrile under photoirradiation.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as aldehydes or ketones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antibacterial and antiviral properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets. For instance, it may modulate α2-adrenergic receptors, leading to various physiological effects . The compound’s structure allows it to interact with these receptors, influencing signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Substituent Position Effects: The 2,3-dichloro substitution in the target compound likely creates a steric and electronic profile distinct from 2,4- or 2,6-dichloro analogs.

- Amine Chain Modifications : The 3-methoxypropan-1-amine chain in the target compound contrasts with the formamide group in ’s analog, which could reduce hydrogen-bonding capacity but enhance lipophilicity.

Biologische Aktivität

N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHClN\O

The compound features a dichlorobenzyl moiety and a methoxypropanamine group, which contribute to its biological properties. The presence of chlorine atoms often enhances lipophilicity and may influence receptor binding affinity.

1. Dopamine Receptor Interaction

Research indicates that compounds similar to N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine can act as selective ligands for dopamine receptors, particularly the D3 receptor. These interactions are crucial for developing treatments for psychostimulant use disorders (PSUD). For instance, structural modifications in related compounds have shown varying affinities for D3 and D2 receptors, indicating that similar strategies could enhance the efficacy of N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine in targeting these receptors .

2. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The introduction of electronegative substituents, such as chlorine, has been shown to enhance the biological activity against various pathogens. For example, compounds with similar structures have demonstrated significant bactericidal activity against strains like Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The SAR analysis is vital for understanding how modifications to the chemical structure affect biological activity. In the case of N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine:

- Substituent Effects: The presence of chlorine atoms in the benzyl group has been correlated with increased receptor affinity and improved pharmacokinetic profiles.

- Lipophilicity: Higher lipophilicity often leads to better absorption and distribution characteristics, enhancing overall bioavailability.

Table 1: Structure-Activity Relationship Insights

| Compound | Receptor Affinity (nM) | Lipophilicity (Log P) | Activity Type |

|---|---|---|---|

| A | 0.22 | 3.6 | D3 Agonist |

| B | 0.31 | 4.0 | D2 Agonist |

| C | 0.73 | 4.5 | Antimicrobial |

Case Study 1: Dopamine Receptor Modulation

In a study examining various derivatives of dopamine receptor ligands, it was found that modifications similar to those present in N-(2,3-dichlorobenzyl)-3-methoxypropan-1-amine could yield compounds with significantly higher selectivity for D3 receptors compared to D2 receptors. This selectivity is crucial for minimizing side effects associated with non-selective dopamine receptor activation .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of structurally related compounds revealed that those with enhanced lipophilicity and electronegative substituents exhibited superior antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted that compounds with a dichlorobenzyl moiety showed a maximum zone of inhibition against Pseudomonas aeruginosa, suggesting potential therapeutic applications in treating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.